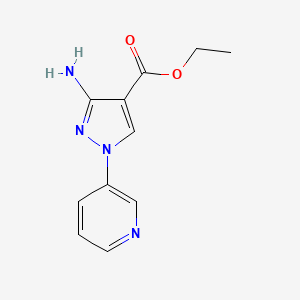
ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
Ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and have comparable biological activities.
Pyrazinamide derivatives: These compounds are used as anti-tubercular agents and have structural similarities with ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities .
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
ethyl 3-amino-1-pyridin-3-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-7-15(14-10(9)12)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H2,12,14) |
Clé InChI |
HTXOBWCRZSQDTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


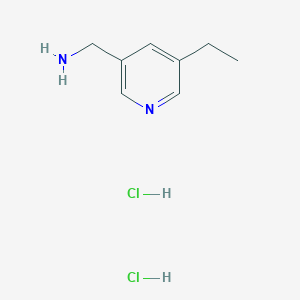
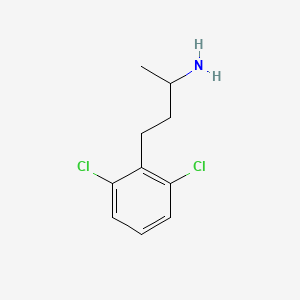
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
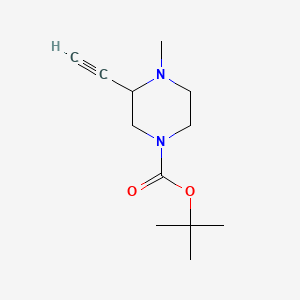

![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
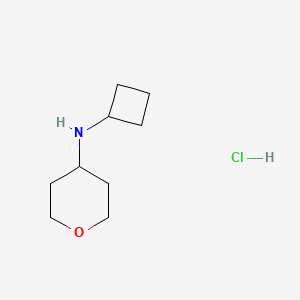

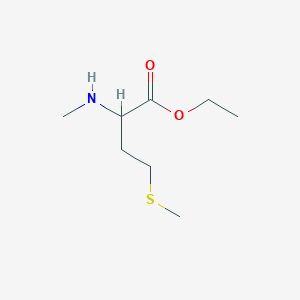
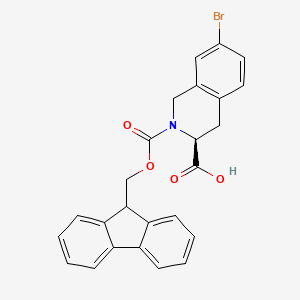

![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
